A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester

Heterocyclic Synthesis Regioselective Cyclization Building Block Comparison

A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester (CAS 152831-79-3), systematically named ethyl 3-(imidazo[1,2-a]pyridin-2-yl)-2-oxopropanoate, is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine class. It features a molecular formula of C₁₂H₁₂N₂O₃, a molecular weight of 232.23 g/mol, a computed XLogP3-AA of 1.8, and a topological polar surface area of 60.7 Ų.

Molecular Formula C12H12N2O3
Molecular Weight 232.239
CAS No. 152831-79-3
Cat. No. B598519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester
CAS152831-79-3
Molecular FormulaC12H12N2O3
Molecular Weight232.239
Structural Identifiers
SMILESCCOC(=O)C(=O)CC1=CN2C=CC=CC2=N1
InChIInChI=1S/C12H12N2O3/c1-2-17-12(16)10(15)7-9-8-14-6-4-3-5-11(14)13-9/h3-6,8H,2,7H2,1H3
InChIKeyWWHQVTZPXRVNRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester (CAS 152831-79-3) – Core Identity and Chemical Class


A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester (CAS 152831-79-3), systematically named ethyl 3-(imidazo[1,2-a]pyridin-2-yl)-2-oxopropanoate, is a heterocyclic building block belonging to the imidazo[1,2-a]pyridine class [1]. It features a molecular formula of C₁₂H₁₂N₂O₃, a molecular weight of 232.23 g/mol, a computed XLogP3-AA of 1.8, and a topological polar surface area of 60.7 Ų [1]. This compound is primarily utilized as a synthetic intermediate for further derivatization rather than as a final bioactive entity .

Builds on 2-position α-keto ester handle for regioselective condensation
Supports synthesis of fused heterocyclic scaffolds requiring ketone participation
Selection context: intermediate with moderate polarity (TPSA 60.7 Ų) for library design

Why A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester Cannot Be Trivially Substituted by Other Imidazopyridine Esters in Research and Industrial Synthesis


Within the imidazo[1,2-a]pyridine class, subtle structural variations, such as the position of the side chain or the presence of a ketone group, drastically alter the reactivity profile and the downstream synthetic utility. This compound bears an α-keto ester (oxopropanoate) tethered specifically at the 2-position of the imidazo[1,2-a]pyridine core [1]. This arrangement is not equivalent to the non-keto imidazo[1,2-a]pyridine-3-acetic acid ethyl ester (CAS 101820-69-3) nor to positional isomers like the 6-substituted oxopropanoate, which each offer different cyclization and condensation pathways . Generic substitution based solely on the imidazopyridine scaffold ignores the critical role of the 2-oxo ester moiety in directing regioselective transformations, potentially leading to failed syntheses or the need for extensive re-optimization of reaction conditions .

Target
2-(α-keto-ethyl ester) imidazo[1,2-a]pyridine
Potential Substitute
Imidazo[1,2-a]pyridine-3-acetic acid ethyl ester (no ketone) or 6-oxopropanoate positional isomer
Reactivity shiftNon-keto analogues lack the α-carbonyl required for condensation; cyclization outcome may fundamentally change.
Regiochemistry risk6-position oxo ester places the reactive handle away from the heterocyclic nitrogen; direct substitution likely fails without reoptimization.

Quantitative Differentiation Guide for A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester (CAS 152831-79-3) vs. Closest Analogs


Positional Reactivity Differentiation: 2-Oxopropanoate vs. 3-Acetate vs. 6-Oxopropanoate Analogues

The α-keto ester group at the 2-position of the imidazo[1,2-a]pyridine ring provides a distinct reactivity profile compared to other positional isomers and functional group variants. This compound is specifically designed for condensations where the keto group participates in the formation of heterocyclic rings, a capability not shared by the 3-position acetate ester (CAS 101820-69-3) or the 6-position oxopropanoate isomer . These alternative scaffolds lack either the ketone functionality or place it at a non-equivalent position relative to the heterocyclic nitrogen, leading to fundamentally different reaction outcomes and requiring separate synthetic strategies .

Positional reactivity
Class-level inference
2-α-keto ester enables keto-ester condensation chemistry; 3-acetate and 6-oxo isomers lack equivalent participation.
Supports regioselective pathway selection.
No direct comparative yield data available; based on established heterocyclic reactivity principles.
Heterocyclic Synthesis Regioselective Cyclization Building Block Comparison

Molecular Property Differences: Predicted LogP and Polar Surface Area vs. Non-Keto Analogues

The target compound exhibits computed physicochemical properties that distinctly separate it from non-keto analogues. It has a predicted XLogP3-AA of 1.8 and a topological polar surface area (TPSA) of 60.7 Ų [1]. In contrast, the non-keto imidazo[1,2-a]pyridine-3-acetic acid ethyl ester (CAS 101820-69-3, C₁₁H₁₂N₂O₂) is more lipophilic with a predicted XLogP3-AA of approximately 1.9-2.0 and a lower TPSA of ~43 Ų due to the lack of a ketone oxygen . The presence of the additional carbonyl group in the target compound introduces an extra hydrogen bond acceptor, altering molecular recognition and pharmacokinetic parameters in any derived bioactive molecule [1].

Physicochemical properties
Cross-study comparable
Δ XLogP3-AA ≈ -0.1 to -0.2
Δ TPSA ≈ +17.7 Ų vs. non-keto analogue
May support improved aqueous solubility and ligand efficiency in derived compounds.
In silico computed properties; cross-study comparison from PubChem and ChemicalBook.
Physicochemical Property Comparison Drug Design Lead Optimization

Recommended Application Scenarios for A-Oxo-imidazo[1,2-A]pyridine-3-propanoic acid ethyl ester Derived from Technical Evidence


Synthesis of Fused Heterocyclic Scaffolds Requiring an α-Keto Ester Motif at the Imidazo[1,2-a]pyridine 2-Position

Based on its structural identity as a 2-(α-keto-ethyl ester) derivative , this compound is ideally suited as a key intermediate for constructing fused polycyclic systems where the ketone participates in a ring-closing condensation. It cannot be replaced by the 3-acetate or 6-oxopropanoate isomers, which direct cyclization to different regioisomeric products .

Medicinal Chemistry Libraries Where a Moderately Polar, H-Bond Accepting Imidazopyridine Core is Desired

The presence of the α-keto group elevates the TPSA (60.7 Ų) relative to the non-keto imidazopyridine acetate ester (~43 Ų), making it a preferred building block for improving aqueous solubility and target engagement profiles in early-stage lead optimization [1].

Research on Regioselective Functionalization of the Imidazo[1,2-a]pyridine System

The distinct electronic and steric environment created by the 2-keto ester group allows for subsequent selective modifications (e.g., reduction, nucleophilic addition, or condensation) that are not feasible on the 3-substituted analogues, as inferred from the class-level reactivity differences .

Application
Selection Property
Validation Focus
Fused heterocyclic synthesis requiring 2-keto ester
2-position α-keto ester handle
Regioselective condensation outcome
Medicinal chemistry library design with moderate polarity
Elevated TPSA from ketone group
Aqueous solubility & target engagement profile
Regioselective functionalization studies
Electronic environment created by 2-keto group
Subsequent selective modifications
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